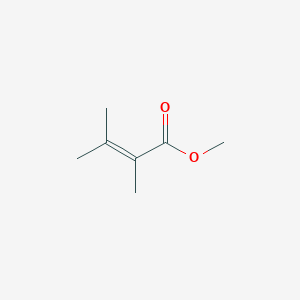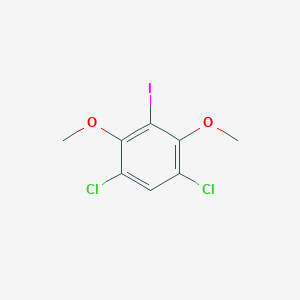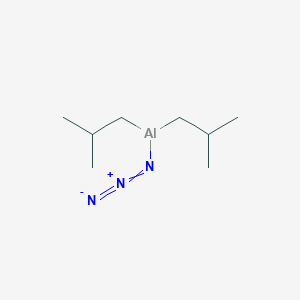
4-Hydroxypyran-2-one
Vue d'ensemble
Description
4-Hydroxypyran-2-one, also known as 4-hydroxy-2H-pyran-2-one, is a heterocyclic organic compound with the molecular formula C5H4O3. This compound is characterized by a six-membered ring containing one oxygen atom and a hydroxyl group at the fourth position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxypyran-2-one can be achieved through several methods. One common approach involves the cyclization of tricarbonyl compounds. This biomimetic method is based on the cyclization of ketoacetylene or ketene transformations using transition metal complexes . Another method involves the use of alkyne cyclizations, which provide straightforward access to this compound .
Industrial Production Methods: Industrial production of this compound often involves biotechnological approaches. These methods utilize biosynthetic pathways to construct both natural and unnatural polysubstituted 4-hydroxypyran-2-ones. The use of metabolic engineering and synthetic biology has also been employed to enhance the production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxypyran-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the iridium-catalyzed asymmetric allylic substitution, which involves the use of allyl alcohol to produce this compound derivatives with high yields and excellent enantioselectivity .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include transition metal complexes, ketenes, and allyl alcohol. Reaction conditions often involve the use of catalysts such as iridium and specific solvents like ethanol .
Major Products Formed: The major products formed from the reactions of this compound include various substituted pyran-2-one derivatives. These derivatives are often synthesized through Friedel-Crafts type allylic substitution reactions .
Applications De Recherche Scientifique
4-Hydroxypyran-2-one has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is used as a valuable reagent in organic synthesis. Its polyfunctional nature, with several electrophilic and nucleophilic centers, makes it an attractive target for synthesis and modification .
Biology: In biological research, this compound is studied for its bioactivity. It is a component of polyketides, which are known for their versatile biological activities, including antibiotic, antifungal, and anticancer properties .
Medicine: In medicine, this compound derivatives are explored for their potential therapeutic applications. These compounds have shown promise in the development of new drugs for various diseases .
Industry: In the industrial sector, this compound is considered a potential biorenewable molecule. It is used in the transition from biomass feedstock to valuable chemical products, contributing to sustainable industrial practices .
Mécanisme D'action
4-Hydroxypyran-2-one can be compared with other similar compounds, such as kojic acid (5-hydroxy-2-hydroxymethyl-4H-pyran-4-one). Both compounds share a similar pyrone structure but differ in their functional groups and bioactivity . Kojic acid is widely used in the pharmaceutical and cosmetic industries for its skin-lightening properties, while this compound is more versatile in its applications across various fields .
Comparaison Avec Des Composés Similaires
- Kojic acid (5-hydroxy-2-hydroxymethyl-4H-pyran-4-one)
- 4-hydroxycoumarin
- 4-hydroxy-6-methyl-2H-pyran-2-one
Propriétés
IUPAC Name |
4-hydroxypyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O3/c6-4-1-2-8-5(7)3-4/h1-3,6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZOLPIHDIJPBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=O)C=C1O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40198657 | |
| Record name | 4-Hydroxypyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40198657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50607-32-4 | |
| Record name | 4-Hydroxypyran-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050607324 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxypyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40198657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![8-Methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3052999.png)

![Methyl 2-{[(propan-2-ylidene)amino]oxy}hexanoate](/img/structure/B3053001.png)
![[(6-Amino-1,3,5-triazine-2,4-diyl)diimino]bismethanol](/img/structure/B3053002.png)
